1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine
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Overview
Description
1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological properties and have been studied for various applications in medicinal chemistry. This compound features a piperazine ring substituted with a 4-methylcyclohexyl group and a 3-nitrophenylmethyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines or by the reduction of piperazine derivatives.
Substitution with 4-methylcyclohexyl group: This step involves the alkylation of the piperazine ring with a 4-methylcyclohexyl halide under basic conditions.
Introduction of the 3-nitrophenylmethyl group: This can be done through a nucleophilic substitution reaction where the piperazine derivative reacts with a 3-nitrobenzyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl halides under basic conditions.
Major Products Formed
Reduction of the nitro group: 1-(4-Methylcyclohexyl)-4-[(3-aminophenyl)methyl]piperazine.
Substitution reactions: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, particularly its interaction with receptors or enzymes.
Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Use as a precursor in the manufacture of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine would depend on its interaction with molecular targets such as receptors, enzymes, or ion channels. The nitro group may play a role in its biological activity, potentially through redox reactions or interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylcyclohexyl)piperazine: Lacks the 3-nitrophenylmethyl group.
4-[(3-Nitrophenyl)methyl]piperazine: Lacks the 4-methylcyclohexyl group.
1-(4-Methylcyclohexyl)-4-phenylpiperazine: Lacks the nitro group.
Uniqueness
1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine is unique due to the presence of both the 4-methylcyclohexyl and 3-nitrophenylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H27N3O2 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-(4-methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H27N3O2/c1-15-5-7-17(8-6-15)20-11-9-19(10-12-20)14-16-3-2-4-18(13-16)21(22)23/h2-4,13,15,17H,5-12,14H2,1H3 |
InChI Key |
WIGYKFDFEQOAPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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